Cas no 922133-10-6 (4-chloro-N-{4-2-(3-methylpiperidin-1-yl)-2-oxoethyl-1,3-thiazol-2-yl}benzene-1-sulfonamide)

4-Chloro-N-{4-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}benzene-1-sulfonamide is a specialized sulfonamide derivative featuring a thiazole core and a 3-methylpiperidine substituent. This compound exhibits potential as a biologically active molecule, with structural characteristics that may confer selective binding properties in medicinal chemistry applications. The presence of the chloro-substituted benzene sulfonamide group enhances its reactivity and interaction with target proteins, while the thiazole and methylpiperidine moieties contribute to its pharmacokinetic profile. Its well-defined chemical structure allows for precise modifications, making it a valuable intermediate in drug discovery and development. The compound is typically used in research settings for investigating enzyme inhibition or receptor modulation.
4-chloro-N-{4-2-(3-methylpiperidin-1-yl)-2-oxoethyl-1,3-thiazol-2-yl}benzene-1-sulfonamide structure
922133-10-6 structure
Product Name:4-chloro-N-{4-2-(3-methylpiperidin-1-yl)-2-oxoethyl-1,3-thiazol-2-yl}benzene-1-sulfonamide
CAS No:922133-10-6
MF:C17H20ClN3O3S2
MW:413.942000389099
CID:6245320
PubChem ID:18571901
Update Time:2025-06-08

4-chloro-N-{4-2-(3-methylpiperidin-1-yl)-2-oxoethyl-1,3-thiazol-2-yl}benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-N-{4-2-(3-methylpiperidin-1-yl)-2-oxoethyl-1,3-thiazol-2-yl}benzene-1-sulfonamide
    • F2322-0163
    • 4-chloro-N-(4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide
    • 4-chloro-N-{4-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}benzene-1-sulfonamide
    • AKOS024639160
    • 4-chloro-N-[4-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide
    • 922133-10-6
    • Inchi: 1S/C17H20ClN3O3S2/c1-12-3-2-8-21(10-12)16(22)9-14-11-25-17(19-14)20-26(23,24)15-6-4-13(18)5-7-15/h4-7,11-12H,2-3,8-10H2,1H3,(H,19,20)
    • InChI Key: NPIJXOUTMKYKAO-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)S(NC1=NC(=CS1)CC(N1CCCC(C)C1)=O)(=O)=O

Computed Properties

  • Exact Mass: 413.0634615g/mol
  • Monoisotopic Mass: 413.0634615g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 591
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 116Ų

4-chloro-N-{4-2-(3-methylpiperidin-1-yl)-2-oxoethyl-1,3-thiazol-2-yl}benzene-1-sulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2322-0163-1mg
4-chloro-N-{4-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}benzene-1-sulfonamide
922133-10-6 90%+
1mg
$54.0 2023-05-16

4-chloro-N-{4-2-(3-methylpiperidin-1-yl)-2-oxoethyl-1,3-thiazol-2-yl}benzene-1-sulfonamide Related Literature

Additional information on 4-chloro-N-{4-2-(3-methylpiperidin-1-yl)-2-oxoethyl-1,3-thiazol-2-yl}benzene-1-sulfonamide

Introduction to 4-chloro-N-{4-2-(3-methylpiperidin-1-yl)-2-oxoethyl-1,3-thiazol-2-yl}benzene-1-sulfonamide (CAS No. 922133-10-6)

4-chloro-N-{4-2-(3-methylpiperidin-1-yl)-2-oxoethyl-1,3-thiazol-2-yl}benzene-1-sulfonamide is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 922133-10-6, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in the development of novel therapeutic agents. The intricate structure of this molecule, featuring a benzene ring substituted with a sulfonamide group and connected to a thiazole moiety, contributes to its unique chemical and pharmacological properties.

The molecular framework of 4-chloro-N-{4-2-(3-methylpiperidin-1-yl)-2-oxoethyl-1,3-thiazol-2-yl}benzene-1-sulfonamide incorporates several key functional groups that are known to play crucial roles in drug-receptor interactions. The presence of a chloro substituent on the benzene ring enhances the electrophilicity of the molecule, which can be exploited for further derivatization and functionalization. Additionally, the sulfonamide group is a well-known pharmacophore that contributes to the solubility and bioavailability of many pharmaceutical compounds. The thiazole ring, on the other hand, is a heterocyclic structure that has been extensively studied for its antimicrobial and anti-inflammatory properties.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to gain deeper insights into the potential interactions of 4-chloro-N-{4-2-(3-methylpiperidin-1-yl)-2-oxoethyl-1,3-thiazol-2-yl}benzene-1-sulfonamide with biological targets. These studies have highlighted the compound's ability to bind to various enzymes and receptors, suggesting its potential as an inhibitor or modulator of key biological pathways. For instance, preliminary computational analyses have indicated that this molecule may interact with enzymes involved in metabolic processes and signal transduction, which are critical for maintaining cellular homeostasis.

In the realm of drug discovery, the synthesis and characterization of novel sulfonamide derivatives remain a cornerstone of medicinal chemistry. The structural motif of 4-chloro-N-{4-2-(3-methylpiperidin-1-yl)-2-oxoethyl-1,3-thiazol-2-yl}benzene-1-sulfonamide provides a versatile platform for designing molecules with tailored biological activities. Researchers have been exploring various synthetic routes to modify this core structure, aiming to enhance its pharmacological profile while minimizing potential side effects. The incorporation of different substituents at strategic positions within the molecule can lead to significant changes in its binding affinity and selectivity towards specific biological targets.

The role of heterocyclic compounds in medicinal chemistry cannot be overstated. Thiazole derivatives, in particular, have shown remarkable versatility in drug development due to their broad spectrum of biological activities. The thiazole ring in 4-chloro-N-{4-(3-methylpiperidin-l -yl)-2-oxyethyI-I ,3-thiazol -zyl}benzene-l -sulfonarnide is flanked by functional groups that can interact with biological systems in multiple ways. This structural feature has prompted researchers to investigate its potential applications in treating various diseases, including infectious disorders and chronic inflammatory conditions.

The sulfonamide group is another critical component of this molecule that contributes to its pharmacological potential. Sulfonamides are known for their ability to form stable hydrogen bonds with biological targets, which enhances their binding affinity. This property has been leveraged in the development of antibiotics, diuretics, and anti-inflammatory drugs. In the case of 4-chloro-N-{4-(3-methylpyeridin-l -yl)-z-oxyethyI-I ,3-thiazol -zyl}benzene-l -sulfonarnide, the sulfonamide moiety is positioned such that it can interact with enzymes and receptors involved in disease pathways.

Ongoing research efforts are focused on elucidating the mechanisms by which this compound exerts its effects at the molecular level. Experimental studies have begun to uncover the interactions between 4-chloro-N-{4-(3-methylpyeridin-l -yl)-z-oxyethyI-I ,3-thiazol -zyl}benzene-l -sulfonarnide and various biological targets. These studies have provided valuable insights into its potential therapeutic applications and have identified new avenues for further exploration.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to construct the complex framework of 4-chloro-N-{4-(3-methylpyeridin-l -yl)-z-oxyethyI-I ,3-thiazol -zyl}benzene-l -sulfonarnide. Each step in the synthesis has been optimized to ensure high yield and purity, which are essential for subsequent biological evaluation.

The chemical properties of 4-chloro-N-{4-(3-methylpyeridin-l -yl)-z-oxyethyI-I ,3-thiazol -zyl}benzene-l -sulfonarnide make it an attractive candidate for further development as a pharmaceutical agent. Its solubility profile, stability under various conditions, and ease of formulation are all important factors that contribute to its potential as a drug candidate.

In conclusion, 4-chloro-N-{4-(3-methylpyeridin-l -yl)-z-oxyethyI-I ,3-thiazol -zyl}benzene-l -sulfonarnide (CAS No. 922133 10 6) represents an exciting advancement in pharmaceutical chemistry. Its unique structure and promising biological activities position it as a valuable tool for researchers exploring new therapeutic strategies. As further studies continue to reveal its potential applications,this compound is poised to make significant contributions to medicine。

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